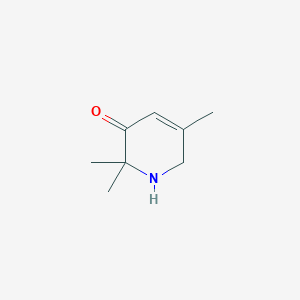
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one
Descripción general
Descripción
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one , also known by its IUPAC name 2,2,6-trimethyl-1,2,3,4-tetrahydropyridine , is a chemical compound with the molecular formula C₈H₁₅N . It falls within the class of tetrahydropyridines and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of 2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one involves various methods, including reductive amination of appropriate precursors. Researchers have explored both catalytic and stoichiometric approaches to achieve this transformation. The choice of reagents and conditions significantly impacts the yield and selectivity of the reaction. Further studies are needed to optimize the synthetic routes and explore greener alternatives .
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrahydropyridine ring with three methyl groups attached at positions 2, 2, and 5. The nitrogen atom in the ring is part of a carbonyl group, forming the pyridinone moiety. The stereochemistry of the molecule plays a crucial role in its reactivity and biological activity .
Chemical Reactions Analysis
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one participates in various chemical reactions, including oxidation , reduction , and functional group transformations . Researchers have explored its use as a building block in the synthesis of more complex molecules. Notably, the pyridinone functionality can undergo ring-opening reactions , leading to diverse products. Further investigations into its reactivity and applications are ongoing .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The exact mechanism of action for 2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one depends on its specific context. It may act as a ligand in coordination chemistry, participate in enzyme-catalyzed reactions , or interact with biological targets. Researchers have studied its potential as a bioactive compound in various fields, including medicinal chemistry and materials science .
Safety and Hazards
Propiedades
IUPAC Name |
3,6,6-trimethyl-1,2-dihydropyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-4-7(10)8(2,3)9-5-6/h4,9H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNFWIOLLHPFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(NC1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B3282311.png)

![4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B3282323.png)





![2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile](/img/structure/B3282359.png)
![[4-(Propan-2-yl)cyclohexyl]methanamine](/img/structure/B3282373.png)


![3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3282408.png)